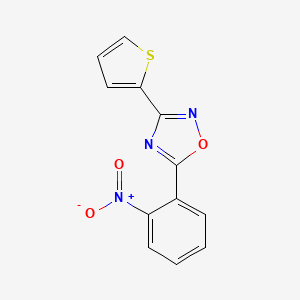![molecular formula C22H27N3O B6012035 (2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MP-10 and has been synthesized using different methods. In
Mechanism of Action
MP-10 acts as a dopamine D2 receptor agonist and a sigma-1 receptor antagonist. This dual mechanism of action is thought to contribute to its therapeutic effects in neurological disorders. By activating the dopamine D2 receptor, MP-10 can increase dopamine release in the brain, leading to improved motor function in Parkinson's disease. Additionally, by blocking the sigma-1 receptor, MP-10 can modulate calcium signaling and reduce neuronal excitability, potentially improving symptoms of schizophrenia.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects. It can increase dopamine release in the brain, leading to improved motor function and reduced symptoms of Parkinson's disease. MP-10 can also modulate calcium signaling and reduce neuronal excitability, potentially improving symptoms of schizophrenia. Additionally, MP-10 has been found to have analgesic effects and can reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for lab experiments. It has a high affinity for the dopamine D2 receptor and the sigma-1 receptor, making it a useful tool for studying these receptors. MP-10 is also relatively easy to synthesize, and its purity can be improved through recrystallization. However, there are also limitations to using MP-10 in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, MP-10 has potential side effects, such as hyperactivity and stereotypy in animal models.
Future Directions
There are several future directions for research on MP-10. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia. Further studies are needed to determine its efficacy and safety in humans. Additionally, MP-10 could be used as a tool for studying the dopamine D2 receptor and the sigma-1 receptor in more detail. Finally, new synthesis methods could be developed to improve the yield and purity of MP-10.
Synthesis Methods
The synthesis of MP-10 involves the reaction of N-methyl-3-(4-pyridinyl)acrylamide with 1-(2-phenylethyl)piperidine in the presence of a catalyst. The reaction proceeds via a Michael addition mechanism, resulting in the formation of MP-10. The yield of this synthesis method is high, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
MP-10 has been extensively studied for its potential applications in various research fields. It has been found to have a high affinity for the dopamine D2 receptor and the sigma-1 receptor, making it a useful tool for studying these receptors. MP-10 has also been investigated for its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia.
properties
IUPAC Name |
(E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24(22(26)10-9-20-11-14-23-15-12-20)21-8-5-16-25(18-21)17-13-19-6-3-2-4-7-19/h2-4,6-7,9-12,14-15,21H,5,8,13,16-18H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPUAPUDOPCDBN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B6011953.png)
![1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6011960.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6011963.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6011968.png)
![2-butyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6011972.png)

methanone](/img/structure/B6011991.png)
![1-(cyclohexylmethyl)-3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B6011992.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6012004.png)
![N-(2-fluorophenyl)-3-[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6012006.png)
![4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6012010.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6012019.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6012027.png)
![7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012042.png)